molecular formula C16H13N3O3 B12897037 5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy- CAS No. 61472-30-8

5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy-

Cat. No.: B12897037
CAS No.: 61472-30-8
M. Wt: 295.29 g/mol
InChI Key: ZUTCXOCAGYKUPM-UHFFFAOYSA-N
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Description

7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylamine with 6-methoxyquinoline-5,8-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with altered electronic properties.

    Substitution: Substituted quinoline derivatives with various functional groups attached to the amino groups.

Scientific Research Applications

7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazole: Known for its biological activities, including anticancer and antimicrobial properties.

    Indole derivatives: Widely studied for their diverse pharmacological activities.

    Thioxopyrimidines: Noted for their antioxidant and radioprotective properties.

Uniqueness

7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups provide sites for further chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

61472-30-8

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione

InChI

InChI=1S/C16H13N3O3/c1-22-16-12(18)15(21)13-9(14(16)20)6-7-11(19-13)8-4-2-3-5-10(8)17/h2-7H,17-18H2,1H3

InChI Key

ZUTCXOCAGYKUPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3N)N

Origin of Product

United States

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